

Technical Guide: N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde

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Compound of Interest

Compound Name: *Benzyl 3-formylpyrrolidine-1-carboxylate*

Cat. No.: *B1275099*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde. This compound, a key building block in medicinal chemistry, incorporates the pyrrolidine scaffold, a privileged structure in numerous biologically active molecules.

Chemical Structure and Properties

N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde, also known as **benzyl 3-formylpyrrolidine-1-carboxylate**, is a carbamate-protected pyrrolidine derivative. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions during synthetic transformations. The aldehyde functional group at the 3-position of the pyrrolidine ring is a versatile handle for a variety of chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
CAS Number	276872-86-7	[1]
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[1]
Molecular Weight	233.267 g/mol	[1]
Appearance	Yellow, viscous liquid	[2]
Boiling Point	369.6 ± 42.0 °C (Predicted)	[1]
Density	1.263 ± 0.06 g/cm ³ (Predicted)	[1]
Canonical SMILES	C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2	[1]
InChI Key	GDPSBCPOCONUDM-UHFFFAOYSA-N	[1]

Synthesis

A common and effective method for the synthesis of N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde is the Swern oxidation of the corresponding primary alcohol, N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine.[\[1\]](#)[\[3\]](#) This reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine[\[1\]](#)[\[3\]](#)

Materials:

- N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)

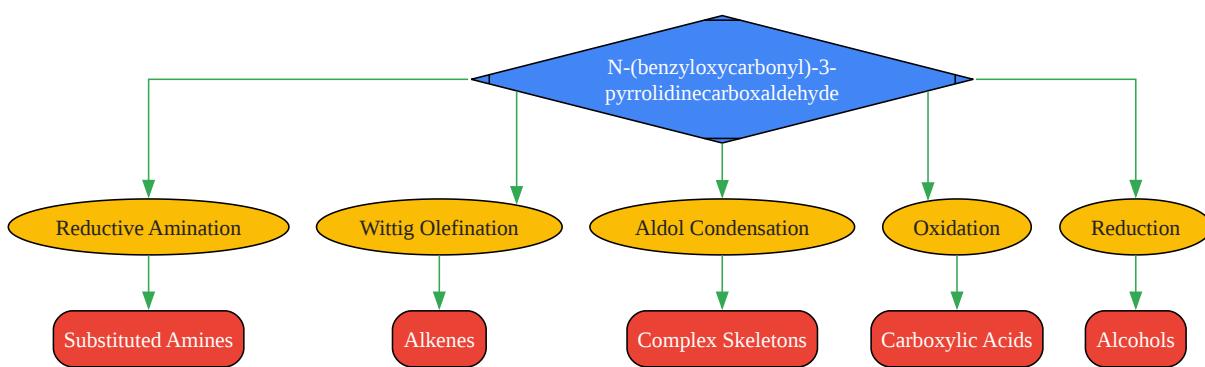
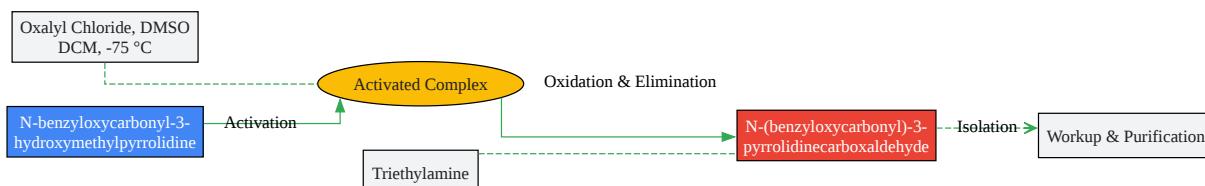
- Dichloromethane (DCM), anhydrous
- Water
- Saturated brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- To a solution of oxalyl chloride (1.12 eq, 2.8 mmol) in anhydrous dichloromethane (5 mL), add a solution of dimethyl sulfoxide (2.24 eq, 5.6 mmol) in anhydrous dichloromethane (1 mL) dropwise at -75 °C. Stir the reaction mixture for 2 minutes.
- Slowly add a solution of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine (1.0 eq, 2.5 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture, maintaining the temperature at -75 °C. Continue stirring for 30 minutes.
- Add triethylamine (5.12 eq, 12.8 mmol) to the reaction mixture and stir for an additional 5 minutes at -75 °C.
- Allow the reaction to slowly warm to room temperature.
- Quench the reaction by adding water (10 mL).
- Extract the product with dichloromethane (100 mL).
- Wash the organic phase sequentially with water (100 mL) and saturated brine solution (100 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1, v/v) as the eluent to afford N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde as the final product.

Yield: Approximately 78%.[\[1\]](#)[\[3\]](#)



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